molecular formula C12H14N2O2 B14618442 2,6-Piperidinedione, 1-[(2-methyl-3-pyridinyl)methyl]- CAS No. 58539-72-3

2,6-Piperidinedione, 1-[(2-methyl-3-pyridinyl)methyl]-

Katalognummer: B14618442
CAS-Nummer: 58539-72-3
Molekulargewicht: 218.25 g/mol
InChI-Schlüssel: SALNTQCHXWKWFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Piperidinedione, 1-[(2-methyl-3-pyridinyl)methyl]- is a heterocyclic organic compound that features a piperidinedione core with a pyridinylmethyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Piperidinedione, 1-[(2-methyl-3-pyridinyl)methyl]- typically involves the reaction of piperidinedione derivatives with pyridinylmethyl halides under basic conditions. One common method includes the use of sodium hydride as a base and dimethylformamide as a solvent to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Piperidinedione, 1-[(2-methyl-3-pyridinyl)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical syntheses .

Wissenschaftliche Forschungsanwendungen

2,6-Piperidinedione, 1-[(2-methyl-3-pyridinyl)methyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2,6-Piperidinedione, 1-[(2-methyl-3-pyridinyl)methyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit protein synthesis by binding to ribosomal subunits, thereby preventing the translation process .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,6-Piperidinedione, 1-[(2-methyl-3-pyridinyl)methyl]- is unique due to its specific pyridinylmethyl substituent, which imparts distinct chemical and biological properties compared to other piperidinedione derivatives. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Eigenschaften

CAS-Nummer

58539-72-3

Molekularformel

C12H14N2O2

Molekulargewicht

218.25 g/mol

IUPAC-Name

1-[(2-methylpyridin-3-yl)methyl]piperidine-2,6-dione

InChI

InChI=1S/C12H14N2O2/c1-9-10(4-3-7-13-9)8-14-11(15)5-2-6-12(14)16/h3-4,7H,2,5-6,8H2,1H3

InChI-Schlüssel

SALNTQCHXWKWFD-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC=N1)CN2C(=O)CCCC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.